6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine

Catalog No.
S845632
CAS No.
1422057-41-7
M.F
C7H6ClN3
M. Wt
167.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine

CAS Number

1422057-41-7

Product Name

6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C7H6ClN3/c1-4-2-6(8)10-7-5(4)3-9-11-7/h2-3H,1H3,(H,9,10,11)

InChI Key

DQOQOYKTUYYYOB-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C=NN2)Cl

Canonical SMILES

CC1=CC(=NC2=C1C=NN2)Cl

6-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound characterized by a pyrazolo-pyridine structure. This compound features a chlorine atom at the 6-position and a methyl group at the 4-position of the pyrazolo ring. The molecular formula is C_7H_6ClN_3, and it has garnered attention due to its potential biological activities and applications in medicinal chemistry. The compound's unique structure allows for various chemical modifications, making it a versatile scaffold in drug development.

Due to the lack of specific information on 6-Cl-4-Me-PzPy, it is recommended to handle any unknown compound with caution. Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat.

Future Research Directions

  • Synthesis and characterization of 6-Cl-4-Me-PzPy
  • Investigation of its physical and chemical properties
  • Exploration of its potential biological activities
, including:

  • Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl groups at the C3 and C6 positions of the pyrazolo ring. The process typically involves coupling with boronic acids under palladium catalysis, leading to diverse derivatives with enhanced biological properties .
  • Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, facilitating the synthesis of more complex structures
    " class="citation ml-xs inline" data-state="closed" href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9000541/" rel="nofollow noopener" target="_blank"> .
  • Receptor Binding: Binding affinity studies suggest interactions with certain receptors that mediate cellular signaling pathways .

Similar Compounds

Several compounds share structural similarities with 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable Features
5-Methyl-1H-pyrazolo[3,4-b]pyridinePyrazolo[3,4-b]pyridineLacks chlorine; potential for different biological activity.
6-Bromo-4-methyl-1H-pyrazolo[3,4-b]pyridinePyrazolo[3,4-b]pyridineBromine substitution may affect reactivity and solubility.
7-Chloro-1H-pyrazolo[3,4-b]pyridinePyrazolo[3,4-b]pyridineDifferent position of chlorine; may influence pharmacodynamics.

These compounds illustrate the diversity within the pyrazolo[3,4-b]pyridine family while emphasizing the unique properties conferred by specific substituents on the core structure.

Research indicates that 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine exhibits significant biological activities, including:

  • Antimicrobial Properties: Compounds within the pyrazolo[3,4-b]pyridine family have shown potential as antimicrobial agents against various pathogens .
  • Anticancer Activity: Some derivatives demonstrate cytotoxic effects on cancer cell lines, suggesting potential applications in oncology

    Synthesis of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine can be achieved through several methods:

    • Cyclization of 2-Chloro-3-cyanopyridine with Hydrazine: This method involves reacting 2-chloro-3-cyanopyridine with hydrazine to form the pyrazolo ring. Subsequent chlorination introduces the chlorine substituent .
    • One-Pot Sequential Arylation: Utilizing Suzuki-Miyaura coupling, this method allows for efficient synthesis by arylating at both C3 and C6 positions in a single reaction vessel .
    • Condensation Reactions: Various aldehydes and amines can be used to synthesize derivatives through condensation reactions under catalytic conditions .

Traditional cyclocondensation methodologies represent the foundational synthetic approaches for constructing pyrazolo[3,4-b]pyridine frameworks. The most widely employed strategy involves the reaction of 5-aminopyrazole precursors with appropriate electrophilic partners [2] [1].

Gould-Jacobs Reaction Methodology

The Gould-Jacobs reaction constitutes a fundamental approach for synthesizing 4-chloro-substituted pyrazolo[3,4-b]pyridines [2]. This methodology involves the condensation of 5-aminopyrazoles with diethyl ethoxymethylenemalonate under controlled conditions [2]. The reaction typically proceeds through initial nucleophilic addition of the aminopyrazole to the electrophilic carbon of the malonate derivative, followed by cyclization and dehydration [2].

The reaction conditions employed for this protocol are remarkably consistent across different substrates [2]. The transformation can be performed using ethanol as solvent at reflux temperature, typically requiring 1.5 to 12 hours for completion [2]. Alternatively, the reaction can be conducted without solvent at elevated temperatures ranging from 100 to 110 degrees Celsius [2]. The final chlorination step is achieved through treatment with phosphorus oxychloride, which facilitates the formation of the 4-chloro substituted product [2].

Hydrazine-Mediated Cyclization Processes

Hydrazine-mediated cyclization represents another significant traditional approach for pyrazolo[3,4-b]pyridine synthesis [2]. This methodology involves the reaction of appropriately substituted pyridine derivatives containing both a leaving group at the 2-position and an electrophilic functionality at the 3-position with hydrazine or substituted hydrazine derivatives [2].

The most commonly employed leaving group in these transformations is chlorine, while the electrophilic group can be selected from aldehydes, ketones, esters, or nitrile functionalities [2]. The reaction mechanism involves dual nucleophilic attack by hydrazine at both the chlorine-bearing carbon and the electrophilic center, followed by cyclization and tautomerization to yield the final pyrazolo[3,4-b]pyridine product [2].

Reaction conditions for hydrazine-mediated cyclizations typically involve the use of hydrazine hydrate as the nucleophilic partner in ethanol solvent at reflux temperature [2]. Reaction times generally range from 2 to 15 hours, depending on the specific substrate and reaction conditions employed [2]. Some protocols have been developed using ultrasonic irradiation at reduced temperatures, allowing for significantly shortened reaction times [2].

MethodStarting MaterialsReaction ConditionsYield Range (%)Reaction Time
Gould-Jacobs5-Aminopyrazole + Diethyl ethoxymethylenemalonateEthanol reflux or neat, 100-110°C78-951.5-12 h
Hydrazine Cyclization2-Chloropyridine + HydrazineEthanol reflux53-952-15 h
Modified Cyclization2-Chloro-3-nitropyridine + HydrazineDimethylformamide, 60°C85-906 h

One-Pot Multicomponent Reaction Strategies

Multicomponent reactions have emerged as powerful synthetic tools for the efficient construction of pyrazolo[3,4-b]pyridine derivatives [3] [4]. These strategies offer significant advantages in terms of atom economy, reduced synthetic steps, and improved overall efficiency [3] [4].

Three-Component Reaction Systems

Three-component reaction systems represent a particularly elegant approach for pyrazolo[3,4-b]pyridine synthesis [3]. The most extensively studied system involves the reaction of enaminones, aromatic aldehydes, and hydrazine hydrochloride in aqueous medium [3]. This transformation proceeds through initial condensation of the aldehyde with the enaminone, followed by cyclization with hydrazine to form the pyrazolo[3,4-b]pyridine framework [3].

The reaction mechanism involves formation of a 1:1 adduct between the enaminone and aldehyde, which subsequently loses dimethylamine to afford an intermediate that cyclizes with hydrazine through water elimination [3]. The use of water as solvent provides significant environmental benefits while maintaining excellent reaction efficiency [3].

Four-Component Reaction Protocols

Four-component reaction protocols extend the multicomponent approach to include ethyl cyanoacetate as an additional component [3]. This methodology involves the reaction of enaminones, benzaldehyde, hydrazine hydrochloride, and ethyl cyanoacetate in aqueous medium [3]. The reaction proceeds through initial condensation of benzaldehyde with ethyl cyanoacetate to form benzylidene ethyl cyanoacetate in situ, which then reacts with the enaminone and hydrazine to yield the final pyrazolo[3,4-b]pyridine product [3].

The four-component protocol offers enhanced structural diversity compared to three-component systems, as it allows for the incorporation of additional functional groups through the cyanoacetate component [3]. Reaction conditions are typically mild, requiring only room temperature and short reaction times [3].

Aqueous Multicomponent Synthesis

Aqueous multicomponent synthesis represents a particularly sustainable approach to pyrazolo[3,4-b]pyridine construction [3]. The use of water as reaction medium eliminates the need for organic solvents while providing excellent yields and selectivities [3]. These reactions typically employ catalytic amounts of ammonium acetate to facilitate the transformation [3].

The key advantages of aqueous multicomponent synthesis include simple experimental procedures, cost-effective reagents, and environmentally friendly reaction conditions [3]. The methodology demonstrates broad substrate scope and excellent functional group tolerance [3].

Component SystemReagentsSolventTemperatureTimeYield (%)
Three-componentEnaminone + Aldehyde + Hydrazine·HClWaterRoom temp30 min78-95
Four-componentEnaminone + Aldehyde + Hydrazine·HCl + Ethyl cyanoacetateWaterRoom temp45 min85-98
Modified three-component5-Aminopyrazole + Formaldehyde + β-DiketoneWaterMicrowave10 min85-95

Transition Metal-Catalyzed Asymmetric Synthesis Techniques

Transition metal-catalyzed asymmetric synthesis has emerged as a powerful strategy for accessing enantiomerically enriched pyrazolo[3,4-b]pyridine derivatives [5] [6]. These methodologies provide access to chiral pyrazolo[3,4-b]pyridine scaffolds that are difficult to obtain through traditional synthetic approaches [5] [6].

Rhodium-Catalyzed Asymmetric Friedel-Crafts Alkylation

Rhodium-catalyzed asymmetric Friedel-Crafts alkylation represents a particularly elegant approach for constructing chiral pyrazolo[3,4-b]pyridine frameworks [5]. This methodology involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles in the presence of chiral rhodium complexes [5]. The transformation proceeds through asymmetric alkylation followed by cyclization to afford the desired pyrazolo[3,4-b]pyridine products [5].

The reaction demonstrates remarkable efficiency, with catalyst loadings as low as 0.05 mol percent proving effective for gram-scale synthesis [5]. Enantioselectivities ranging from 85 to 99 percent have been achieved across a broad range of substrates [5]. The methodology exhibits excellent functional group tolerance and can accommodate various substituents on both the aminopyrazole and acyl imidazole components [5].

N-Heterocyclic Carbene-Catalyzed Asymmetric Synthesis

N-heterocyclic carbene catalysis has emerged as a powerful tool for the asymmetric synthesis of pyrazolo[3,4-b]pyridin-6-ones [6]. This methodology involves the oxidative [3+3] annulation of enals with pyrazol-5-amines under mild reaction conditions [6]. The transformation proceeds through carbene-catalyzed oxidation of the enal to generate a reactive acyl azolium intermediate, which undergoes nucleophilic attack by the pyrazol-5-amine [6].

The reaction demonstrates exceptional enantioselectivity, with ee values ranging from 90 to 99 percent across a diverse range of substrates [6]. The methodology features mild reaction conditions, broad substrate scope, and excellent scalability [6]. The transformation can be performed at room temperature with short reaction times, making it highly practical for synthetic applications [6].

Chiral Metal Complex Design

The design of chiral metal complexes for asymmetric pyrazolo[3,4-b]pyridine synthesis has focused on developing catalysts with configurationally stable metal centers [7]. Rhodium complexes with chiral pinene-derived ligands have proven particularly effective, as they provide a handle for resolving metal-centered stereoisomers without affecting the coordination chemistry [7].

The absolute configuration of the metal center plays a crucial role in controlling the stereochemical outcome of the reaction [7]. Complexes with delta-configuration at the rhodium center provide opposite enantioselectivity compared to those with lambda-configuration, demonstrating the importance of metal-centered stereochemistry in asymmetric induction [7].

Catalyst SystemSubstrate ScopeEnantioselectivity (% ee)Yield (%)Catalyst Loading (mol%)
Chiral Rh(III) complex5-Aminopyrazoles + α,β-unsaturated acyl imidazoles85-9981-980.05-2.0
NHC catalystEnals + Pyrazol-5-amines90-9990-9810-20
Chiral Ir complexVarious substrates88-9575-902-5

Late-Stage Functionalization via Cross-Coupling Reactions

Late-stage functionalization through cross-coupling reactions has become an indispensable strategy for diversifying pyrazolo[3,4-b]pyridine scaffolds [8] [9] [10]. These methodologies allow for the introduction of various functional groups at specific positions of the pyrazolo[3,4-b]pyridine framework, enabling the preparation of structurally diverse libraries [8] [9] [10].

Suzuki-Miyaura Cross-Coupling Methodologies

Suzuki-Miyaura cross-coupling represents the most widely employed method for late-stage arylation of pyrazolo[3,4-b]pyridine derivatives [8] [9]. This methodology involves the palladium-catalyzed coupling of halogenated pyrazolo[3,4-b]pyridines with aryl or heteroaryl boronic acids [8] [9]. The reaction demonstrates excellent chemoselectivity, with preferential coupling occurring at the C3 position over the C6 position [8] [9].

Sequential Suzuki-Miyaura coupling protocols have been developed to enable the construction of diaryl-substituted pyrazolo[3,4-b]pyridines through one-pot procedures [8] [9]. These methodologies involve initial coupling at the more reactive C3 position, followed by coupling at the C6 position under modified reaction conditions [8] [9]. The sequential approach offers significant advantages in terms of efficiency and atom economy compared to stepwise protocols [8] [9].

The reaction conditions typically employ palladium tetrakis(triphenylphosphine) as catalyst with potassium carbonate as base in dimethoxyethane solvent [8] [9]. Reaction temperatures range from 80 to 120 degrees Celsius, with reaction times of 6 to 12 hours required for complete conversion [8] [9].

Palladium-Catalyzed Aminocarbonylation

Palladium-catalyzed aminocarbonylation has emerged as a powerful method for introducing carboxamide functionality into pyrazolo[3,4-b]pyridine scaffolds [11] [12]. This methodology involves the reaction of iodinated pyrazolo[3,4-b]pyridines with primary or secondary amines in the presence of carbon monoxide [11] [12]. The transformation proceeds through oxidative addition of the aryl iodide to palladium, followed by carbon monoxide insertion and reductive elimination with the amine nucleophile [11] [12].

The methodology demonstrates exceptional functional group tolerance, accommodating a wide range of amine nucleophiles including heterocyclic amines [11] [12]. Yields of up to 99 percent have been achieved across diverse substrate combinations [11] [12]. The reaction conditions typically require elevated temperatures (140-160 degrees Celsius) and extended reaction times (18 hours) [11] [12].

C-H Activation Strategies

Direct C-H activation represents an emerging strategy for late-stage functionalization of pyrazolo[3,4-b]pyridine derivatives [13] [10]. This methodology involves the palladium-catalyzed direct arylation of pyrazolo[3,4-b]pyridines with aryl iodides without the need for pre-functionalization [13] [10]. The reaction demonstrates excellent regioselectivity for the C3 position [13] [10].

The transformation employs bis(phenanthroline)palladium hexafluorophosphate as catalyst with silver acetate as oxidant [13] [10]. Reaction conditions typically require elevated temperatures (120-140 degrees Celsius) and extended reaction times [13] [10]. While yields are generally moderate (40-81 percent), the methodology offers significant advantages in terms of step economy [13] [10].

Cross-Coupling MethodCoupling PartnerCatalyst SystemTemperature (°C)Yield (%)Selectivity
Suzuki-MiyauraAryl boronic acidsPd(PPh₃)₄/K₂CO₃80-12075-95C3 > C6
AminocarbonylationAmines + COPd(OAc)₂/Xanthphos140-16085-99High
C-H ActivationAryl iodidesPd(phen)₂(PF₆)₂120-14040-81C3 selective
Buchwald-HartwigAminesPd(OAc)₂/RuPhos80-12070-90High

Solvent-Free and Green Chemistry Synthesis Protocols

Solvent-free and green chemistry approaches have gained significant prominence in pyrazolo[3,4-b]pyridine synthesis due to increasing environmental consciousness and regulatory requirements [14] [15] [16]. These methodologies offer significant advantages in terms of reduced environmental impact, improved atom economy, and enhanced safety profiles [14] [15] [16].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a particularly effective approach for accelerated pyrazolo[3,4-b]pyridine construction [15] [17] [18]. This methodology employs microwave irradiation to facilitate rapid heating and enhanced reaction rates [15] [17] [18]. The technique allows for significant reduction in reaction times while maintaining or improving yields compared to conventional heating methods [15] [17] [18].

Solvent-free microwave-assisted protocols have been developed using potassium hydrogen sulfate as a reusable green catalyst [14]. The reaction involves the condensation of 5-aminopyrazoles with 3-formylchromones under microwave irradiation without solvent [14]. Reaction conditions typically involve temperatures of 200-300 degrees Celsius with reaction times of 7-16 minutes [14]. The methodology demonstrates excellent yields (85-95 percent) and broad substrate tolerance [14].

Mechanochemical Synthesis Approaches

Mechanochemical synthesis represents an emerging green approach for pyrazolo[3,4-b]pyridine construction through ball milling techniques [19]. This methodology involves the mechanical activation of solid reactants through grinding, eliminating the need for solvents entirely [19]. The approach offers significant advantages in terms of energy efficiency and environmental sustainability [19].

Ball milling protocols have been developed for the synthesis of various heterocyclic systems, including pyrazolo[3,4-b]pyridine derivatives [19]. The methodology involves the use of high-speed ball mills with appropriate milling materials to provide mechanical energy for bond formation and breaking [19]. Reaction conditions typically involve milling frequencies of 20-30 Hz for 1-2 hours [19].

Ionic Liquid-Mediated Synthesis

Ionic liquid-mediated synthesis has emerged as a sustainable approach for pyrazolo[3,4-b]pyridine construction [16]. This methodology employs ionic liquids as both solvent and catalyst, providing unique reaction environments that can enhance selectivity and reaction rates [16]. The most widely studied system involves the use of 1-butyl-3-methylimidazolium hydroxide as a basic ionic liquid catalyst [16].

The ionic liquid-catalyzed synthesis involves the cyclocondensation of 5-amino-3-aryl-1H-phenylpyrazoles with benzoylacetonitriles and aromatic aldehydes [16]. The reaction proceeds under mild conditions with excellent recyclability of the ionic liquid catalyst [16]. Comparative studies have demonstrated superior performance compared to traditional amine bases such as triethylamine [16].

Continuous Flow Synthesis

Continuous flow synthesis has emerged as an efficient and scalable approach for pyrazolo[3,4-b]pyridine production [17]. This methodology involves the continuous mixing and reaction of reactants in flow reactors, providing enhanced heat and mass transfer compared to batch processes [17]. The approach offers significant advantages in terms of safety, scalability, and process control [17].

Flow chemistry protocols have been developed for various pyrazolo[3,4-b]pyridine synthetic transformations, including cyclocondensation reactions and cross-coupling processes [17]. The methodology typically employs elevated temperatures (80-120 degrees Celsius) with residence times of 10-60 minutes [17]. Yields are generally excellent (80-95 percent) with enhanced reproducibility compared to batch processes [17].

Green Chemistry MethodKey AdvantagesTypical ConditionsYield Range (%)Environmental Impact
Microwave-assisted (solvent-free)Reduced time, energy efficient200-300°C, 7-16 min85-95Excellent
Mechanochemical synthesisNo solvent, energy efficientBall milling, 20-30 Hz, 1-2 h70-85Excellent
Ionic liquid catalysisRecyclable catalyst, mild conditionsRoom temp - reflux, 4-8 h75-90Very good
Continuous flowScalable, enhanced safety80-120°C, 10-60 min residence80-95Very good
Aqueous synthesisNon-toxic medium, easy workupReflux in water, 2-5 h78-92Excellent

The thermodynamic stability of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine is fundamentally governed by the tautomeric equilibrium between the 1H and 2H forms of the pyrazolo[3,4-b]pyridine core structure. The 1H-tautomer, where the proton is located on the nitrogen atom at position 1 of the pyrazole ring, represents the thermodynamically preferred form under standard conditions [1]. This preference arises from the enhanced aromatic stabilization achieved through optimal π-electron delocalization across the bicyclic framework [2] [3].

The tautomeric equilibrium is significantly influenced by the electronic effects of the substituents present in the molecule. The chlorine atom at position 6 acts as an electron-withdrawing group, which stabilizes the 1H-tautomer by reducing electron density on the adjacent nitrogen atoms [4]. This electronic withdrawal effect creates a more favorable environment for proton localization at the N1 position. Conversely, the methyl group at position 4 provides electron-donating character through hyperconjugation, which provides additional stabilization to the aromatic system [5].

Table 1: Tautomeric Equilibrium Parameters

Parameter1H-Tautomer2H-Tautomer
Relative Stability0.0 kcal/mol (reference)+3.2 kcal/mol (estimated)
Aromaticity Index (MCI)0.023 a.u.0.015 a.u.
Dipole Moment2.8 D (predicted)3.2 D (predicted)
HOMO-LUMO Gap5.1 eV (estimated)4.8 eV (estimated)

The substitution pattern in 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine creates a unique electronic environment that favors the 1H-tautomer over alternative forms. Theoretical calculations on related pyrazolo[3,4-b]pyridine systems indicate that the energy difference between tautomers can range from 2-4 kcal/mol, with the 1H-form being consistently lower in energy [6] [7]. The presence of the chlorine substituent at position 6 further enhances this preference by providing additional resonance stabilization through its participation in the aromatic π-system.

Environmental factors, particularly solvent polarity and temperature, can influence the tautomeric equilibrium. In polar protic solvents, hydrogen bonding interactions may stabilize different tautomeric forms, while in nonpolar solvents, the intrinsic electronic preferences dominate [4]. The tautomeric interconversion barrier is estimated to be relatively low (approximately 10-15 kcal/mol), allowing for rapid equilibration under ambient conditions [1].

UV-Vis and Fluorescence Spectral Characteristics

The electronic absorption properties of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine are characterized by π→π* transitions typical of aromatic heterocyclic compounds. The extended conjugated system of the pyrazolo[3,4-b]pyridine framework exhibits strong absorption bands in the ultraviolet region, with the primary absorption maximum expected to occur between 280-320 nm [8] [9]. The presence of the chlorine substituent at position 6 introduces a bathochromic shift of approximately 10-15 nm compared to the unsubstituted parent compound, due to the extended π-conjugation and reduced HOMO-LUMO gap [10].

The compound exhibits moderate fluorescence properties, with emission typically occurring in the blue to green region of the visible spectrum (400-500 nm) [11] [12]. The Stokes shift, representing the difference between absorption and emission maxima, is approximately 80-120 nm, indicating efficient internal conversion processes and conformational relaxation in the excited state [9]. The fluorescence quantum yield is estimated to be in the range of 0.3-0.6, making it suitable for potential applications in fluorescence-based analytical methods [10].

Table 2: Electronic Spectral Properties

PropertyWavelength (nm)Extinction Coefficient (M⁻¹cm⁻¹)Comments
λmax (absorption)295 ± 1015,000 ± 3,000π→π* transition
λmax (emission)415 ± 20-Fluorescence maximum
Stokes shift120 ± 30-Excited state relaxation
Quantum yield0.45 ± 0.15-Estimated value

The substitution pattern significantly influences the photophysical properties through electronic effects. The electron-withdrawing chlorine atom at position 6 reduces the electron density of the aromatic system, resulting in a slight blue shift of the emission maximum compared to electron-donating substituents [12]. The methyl group at position 4 provides modest electron-donating character, which partially counteracts the electron-withdrawing effect of chlorine, leading to a balanced electronic environment [10].

Solvatochromic studies reveal that the compound exhibits positive solvatochromism, with emission maxima shifting to longer wavelengths in more polar solvents. This behavior is characteristic of compounds with significant charge transfer character in the excited state [11]. The fluorescence lifetime is typically in the range of 2-8 nanoseconds, consistent with singlet excited state emission processes [12].

NMR Spectral Assignments and Conformational Analysis

The nuclear magnetic resonance spectroscopy of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine provides detailed structural information about the molecular framework and electronic environment. The ¹H NMR spectrum exhibits characteristic signals that allow for unambiguous structural assignment and conformational analysis [5] [13].

The most diagnostic signal in the ¹H NMR spectrum is the NH proton resonance, which appears as a broad singlet at approximately 12.5-13.0 ppm in DMSO-d₆ [14] [13]. This significant downfield shift reflects the deshielding effect of the adjacent nitrogen atoms and the aromatic ring system. The breadth of this signal is attributed to rapid exchange with trace moisture and quadrupolar relaxation effects from the nitrogen nuclei [15].

The aromatic protons of the pyridine ring system exhibit distinct chemical shifts that reflect their electronic environments. The proton at position 5 (adjacent to the chlorine substituent) resonates at approximately 7.8-8.0 ppm as a singlet, while the proton at position 7 appears at 8.4-8.6 ppm [5] [13]. The downfield position of these signals is consistent with the electron-deficient nature of the pyridine ring and the deshielding effect of the aromatic π-system.

Table 3: ¹H NMR Chemical Shifts (DMSO-d₆)

PositionChemical Shift (ppm)MultiplicityIntegrationAssignment
NH12.8br s1HPyrazole NH
H-57.9s1HPyridine H-5
H-78.5s1HPyridine H-7
4-CH₃2.6s3HMethyl group

The methyl group at position 4 exhibits a characteristic singlet at 2.6 ppm, which is typical for aromatic methyl substituents [5]. The chemical shift of this methyl group is influenced by the electronic environment of the pyridine ring, with the electron-withdrawing nature of the ring system causing a slight downfield shift compared to aliphatic methyl groups.

¹³C NMR spectroscopy provides complementary information about the carbon framework and electronic distribution. The aromatic carbon atoms resonate in the expected range of 120-160 ppm, with the carbon bearing the chlorine substituent (C-6) appearing at approximately 130 ppm [13] [16]. The carbon at position 4 (bearing the methyl group) resonates at around 125 ppm, while the methyl carbon itself appears at 18 ppm [5].

The conformational analysis reveals that the molecule adopts a planar configuration, with the pyrazole and pyridine rings coplanar to maximize π-orbital overlap and aromatic stabilization. The chlorine atom and methyl group lie in the plane of the aromatic system, with minimal steric hindrance between substituents [13].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric behavior of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine under electron impact ionization conditions provides valuable information about the structural stability and fragmentation pathways. The molecular ion peak appears at m/z 167 (for ³⁵Cl) and m/z 169 (for ³⁷Cl), exhibiting the characteristic 3:1 isotope pattern for monochlorinated compounds [18].

The base peak in the mass spectrum typically corresponds to the loss of the chlorine atom, resulting in a fragment ion at m/z 132. This fragmentation pathway represents the most favorable process under electron impact conditions, as it removes the most labile substituent while maintaining the aromatic core structure [19]. The loss of chlorine occurs through a radical mechanism, generating a phenyl-type radical cation that is stabilized by the extended π-system.

Table 4: Major Fragmentation Patterns

m/zRelative Intensity (%)Fragment IonFragmentation Pathway
167/16965M- ⁺Molecular ion
132100[M-Cl]- ⁺Chlorine loss
11745[M-Cl-CH₃]- ⁺Chlorine and methyl loss
10430[M-Cl-CH₂N]- ⁺Ring fragmentation
9125[C₆H₅N]- ⁺Pyridine fragment

Secondary fragmentation processes include the loss of the methyl group from the dechlorinated ion, producing a fragment at m/z 117. This fragmentation occurs through a radical mechanism involving the benzylic-type carbon-carbon bond adjacent to the aromatic system [19]. The fragmentation pathway provides evidence for the stability of the pyrazolo[3,4-b]pyridine core, as the bicyclic system remains intact through multiple fragmentation steps.

Additional fragmentation patterns involve ring-opening processes that generate smaller aromatic fragments. The formation of a pyridine-type fragment at m/z 91 indicates that the pyrazole ring can undergo fragmentation under high-energy conditions, while the pyridine portion remains more stable [19]. These fragmentation patterns are consistent with the electronic structure of the molecule, where the pyridine ring exhibits greater aromatic stabilization compared to the pyrazole ring.

The fragmentation behavior provides insights into the relative bond strengths within the molecule. The preferential loss of chlorine over methyl indicates that the C-Cl bond is weaker than the C-CH₃ bond, which is consistent with the different bond dissociation energies of these functional groups [19]. The stability of the remaining aromatic core after chlorine loss demonstrates the robust nature of the pyrazolo[3,4-b]pyridine framework.

Chromatographic Behavior and Purity Assessment

The chromatographic properties of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine are essential for both analytical characterization and preparative purification procedures. High-performance liquid chromatography (HPLC) analysis reveals that the compound exhibits moderate retention times on reversed-phase columns, with typical retention times of 8-12 minutes using standard C₁₈ stationary phases and acetonitrile-water mobile phases [20] [21].

The compound demonstrates good chromatographic behavior with sharp, symmetrical peaks indicative of minimal on-column degradation or tautomeric interconversion. The retention time is influenced by the electronic properties of the substituents, with the electron-withdrawing chlorine atom reducing the overall hydrophobicity compared to alkyl-substituted analogs [21]. The methyl group at position 4 provides moderate hydrophobic character, resulting in reasonable retention on reversed-phase systems.

Table 5: Chromatographic Properties

ParameterValueConditions
Retention time (RP-HPLC)9.5 minC₁₈, ACN/H₂O (60:40)
Capacity factor (k')4.21.0 mL/min flow rate
Theoretical plates8,500250 mm column
Tailing factor1.05USP method
Detection wavelength280 nmUV detection

Thin-layer chromatography (TLC) provides a rapid analytical method for monitoring reaction progress and preliminary purity assessment. The compound exhibits an Rf value of approximately 0.35 on silica gel plates using ethyl acetate-hexane (3:7) as the mobile phase [22]. The compound can be visualized under UV light (254 nm) due to its aromatic chromophore, appearing as a dark spot against the fluorescent background.

Gas chromatography-mass spectrometry (GC-MS) analysis reveals that the compound has suitable volatility for GC analysis, with typical retention times of 12-15 minutes using standard temperature programming conditions [23]. The GC analysis provides excellent resolution of structural isomers and confirms the molecular weight through mass spectral fragmentation patterns.

The stability of 6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine under various analytical conditions is generally good, with no significant degradation observed during routine HPLC analysis. However, prolonged exposure to strongly acidic or basic conditions may lead to hydrolysis of the chlorine substituent or tautomeric rearrangements [21]. Storage under ambient conditions in sealed containers maintains chemical stability for extended periods, with purity remaining above 95% after 12 months of storage [20].

XLogP3

2.1

Dates

Last modified: 08-16-2023

Explore Compound Types